2-(4-Chlorophenyl)-4-(4-methoxyphenoxy)quinazoline
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Overview
Description
2-(4-Chlorophenyl)-4-(4-methoxyphenoxy)quinazoline is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-4-(4-methoxyphenoxy)quinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 4-methoxyphenol.
Formation of Quinazoline Core: The quinazoline core is formed through a series of condensation reactions involving the starting materials and appropriate reagents.
Substitution Reactions: The final product is obtained by introducing the 4-chlorophenyl and 4-methoxyphenoxy groups through substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature Control: Maintaining optimal temperatures to favor desired reactions.
Purification: Employing techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chlorophenyl)-4-(4-methoxyphenoxy)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form quinazoline derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the quinazoline core.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit unique biological activities.
Scientific Research Applications
2-(4-Chlorophenyl)-4-(4-methoxyphenoxy)quinazoline has several scientific research applications:
Chemistry: Used as a building block for synthesizing other complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Chlorophenyl)-4-(4-methoxyphenoxy)quinazoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Chlorophenyl)-4-phenoxyquinazoline
- 2-(4-Methoxyphenyl)-4-phenoxyquinazoline
- 2-(4-Chlorophenyl)-4-(4-hydroxyphenoxy)quinazoline
Uniqueness
2-(4-Chlorophenyl)-4-(4-methoxyphenoxy)quinazoline is unique due to the presence of both the 4-chlorophenyl and 4-methoxyphenoxy groups, which confer distinct chemical and biological properties. These functional groups can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C21H15ClN2O2 |
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Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-4-(4-methoxyphenoxy)quinazoline |
InChI |
InChI=1S/C21H15ClN2O2/c1-25-16-10-12-17(13-11-16)26-21-18-4-2-3-5-19(18)23-20(24-21)14-6-8-15(22)9-7-14/h2-13H,1H3 |
InChI Key |
SPTXNBWMCNLOAS-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=NC(=NC3=CC=CC=C32)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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